molecular formula C10H14ClNO3 B6216150 (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride CAS No. 2742623-26-1

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride

Cat. No. B6216150
CAS RN: 2742623-26-1
M. Wt: 231.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride, commonly referred to as ‘4-Hydroxybenzyl alcohol hydrochloride’ (4-HBH), is a derivative of the amino acid phenylalanine and is used as a reagent in various scientific experiments. 4-HBH is a white crystalline solid that is soluble in water and alcohol and has a molecular weight of 223.77 g/mol. It has a melting point of 220-222°C and a boiling point of 384°C. 4-HBH is used in a wide range of applications, including organic synthesis, biochemistry, and pharmacology.

Mechanism of Action

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride is a derivative of the amino acid phenylalanine and is used as a reagent in various scientific experiments. The mechanism of action of (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride is not well understood, but it is believed to act as an enzyme inhibitor. It has been found to inhibit the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine in the brain. In addition, (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride has been found to inhibit the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins.
Biochemical and Physiological Effects
(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine in the brain. In addition, (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride has been found to inhibit the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride has also been found to have an inhibitory effect on the enzyme glucose-6-phosphate dehydrogenase, which is responsible for the synthesis of glucose-6-phosphate. In addition, (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride has been found to have an inhibitory effect on the enzyme adenylate cyclase, which is responsible for the synthesis of cyclic AMP.

Advantages and Limitations for Lab Experiments

The use of (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride in lab experiments has a number of advantages. It is a relatively inexpensive reagent and is easy to obtain. It is also a stable compound and can be stored for long periods of time. Additionally, (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride is soluble in water and alcohol, making it easy to use in a variety of experiments.
However, there are some limitations to the use of (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride in lab experiments. It is not a particularly potent compound and may not be suitable for use in experiments that require high concentrations of the reagent. Additionally, (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride is not very soluble in organic solvents, making it difficult to use in experiments that require the use of organic solvents.

Future Directions

The use of (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride in scientific experiments has a number of potential future directions. One potential direction is the use of (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride in drug discovery. The compound could be used to study the mechanism of action of existing drugs and to develop new drugs. Additionally, (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride could be used to study the effects of environmental toxins on the body and to develop new treatments for diseases. Another potential direction is the use of (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride in biochemistry. The compound could be used to study the structure and function of proteins and to develop new drugs and treatments. Finally, (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride could be used to study the effects of various compounds on the body and to develop new treatments for a variety of diseases.

Synthesis Methods

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride can be synthesized by the reaction of 4-hydroxyphenylacetic acid with thionyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction yields 4-hydroxybenzyl chloride, which is then hydrolyzed with aqueous hydrochloric acid. The hydrolysis of 4-hydroxybenzyl chloride yields (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride.

Scientific Research Applications

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride is used in a variety of scientific experiments, such as organic synthesis, biochemistry, and pharmacology. It is used as a reagent in organic synthesis for the preparation of various compounds, such as 4-hydroxybenzyl alcohols and amines. It is also used in biochemistry for the synthesis of various compounds, such as peptides and proteins. In pharmacology, (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride is used to study the mechanism of action of drugs and to prepare drug analogues.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride involves the protection of the hydroxyl group, followed by the alkylation of the protected phenol with 2-methylpropanoic acid. The resulting intermediate is then deprotected and the amino group is introduced through reductive amination. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "4-hydroxyphenol", "2-methylpropanoic acid", "N,N-dimethylformamide (DMF)", "diisopropylethylamine (DIPEA)", "N,N'-dicyclohexylcarbodiimide (DCC)", "ammonium chloride", "sodium cyanoborohydride", "hydrochloric acid" ], "Reaction": [ "Protection of the hydroxyl group of 4-hydroxyphenol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of DIPEA and DMF to yield TBDMS-protected phenol", "Alkylation of the TBDMS-protected phenol with 2-methylpropanoic acid in the presence of DCC and DIPEA to yield the intermediate", "Deprotection of the TBDMS group with TBAF in THF to yield the free phenol intermediate", "Reductive amination of the free phenol intermediate with ammonium chloride and sodium cyanoborohydride in the presence of acetic acid to introduce the amino group", "Formation of the hydrochloride salt by treatment with hydrochloric acid" ] }

CAS RN

2742623-26-1

Molecular Formula

C10H14ClNO3

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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